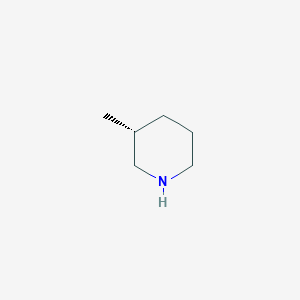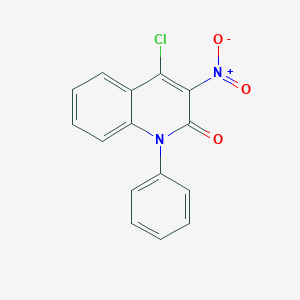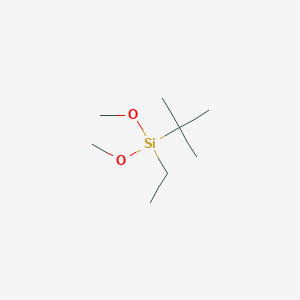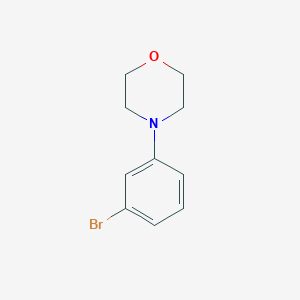
Ethyl 3-hydroxy-4-methoxybenzoate
Übersicht
Beschreibung
Ethyl 3-hydroxy-4-methoxybenzoate, also known as ethyl vanillate, is a compound with the molecular formula C10H12O4 . It has a molecular weight of 196.20 g/mol . It is also known by other synonyms such as Benzoic acid, 3-hydroxy-4-methoxy-, ethyl ester .
Synthesis Analysis
A novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate has been reported . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-4-methoxybenzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3 . Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-4-methoxybenzoate has a density of 1.2±0.1 g/cm³, a boiling point of 339.1±22.0 °C at 760 mmHg, and a flash point of 133.8±15.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its topological polar surface area is 55.8 Ų .Wissenschaftliche Forschungsanwendungen
Benzoic Acid Derivatives in Plant Study
Ethyl 3-hydroxy-4-methoxybenzoate is a type of benzoic acid derivative. In a study on the plant Stocksia brahuica, similar derivatives like ethyl 3,5-dihydroxy-4-methoxybenzoate have been isolated and identified using mass and NMR spectroscopy, highlighting their presence in natural sources and potential for various biological studies (Ali, Ahmad, Zahid, & Tareen, 1998).
Biochemical Interactions in Microbial Systems
Research has explored the biochemical interactions involving benzoic acid derivatives in microbial systems. For example, a study on Pseudomonas putida, which grows on 4-methoxybenzoate, reveals insights into enzyme systems that act on various substrates including 3-methoxybenzoate and 4-hydroxy-3-methoxybenzoate. This research is vital for understanding metabolic pathways in microorganisms (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Flavor Encapsulation and Controlled Release
A unique application of 4-hydroxy-3-methoxybenzoic acid, a related compound, involves its encapsulation into layered inorganic nanoparticles for controlled flavor release in foods. This technology demonstrates the potential of ethyl 3-hydroxy-4-methoxybenzoate in food science and technology for flavor management (Hong, Oh, & Choy, 2008).
Synthesis of Pharmaceutical Intermediates
In pharmaceutical chemistry, derivatives like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid are synthesized from materials such as 4-amino-2-hydroxybenzoic acid. This process, involving multiple chemical reactions, is crucial for producing intermediates used in drug development (Wang Yu, 2008).
Crystal Structure Analysis
Understanding the crystal structure of compounds like ethyl 3-hydroxy-4-methoxybenzoate aids in the development of new materials and drugs. Studies have been conducted on related compounds to determine their crystallography, providing valuable data for material science and medicinal chemistry (Manolov & Maichle‐Moessmer, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPAZQCHKARFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573161 | |
| Record name | Ethyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-4-methoxybenzoate | |
CAS RN |
148527-38-2 | |
| Record name | Ethyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)